molecular formula C11H10BrF B8064259 1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane

1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane

Cat. No.: B8064259
M. Wt: 241.10 g/mol
InChI Key: WKYQITXQOTZGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane ( 2209087-23-8) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 11 H 10 BrF and a molecular weight of 241.10, features a bromophenyl group attached to a 3-fluorinated bicyclo[1.1.1]pentane scaffold . Its primary research value lies in the application of the bicyclo[1.1.1]pentane motif as a non-classical bioisostere of a para-substituted phenyl ring . Replacing aromatic rings with this saturated, three-dimensional cage structure can dramatically improve key physicochemical properties of drug candidates. Peer-reviewed research has demonstrated that this substitution can lead to significant enhancements in passive permeability and aqueous solubility while maintaining potent biological activity, as shown in the design of a potent and orally active γ-secretase inhibitor . The bromine atom on the phenyl ring provides a versatile handle for further synthetic elaboration via cross-coupling reactions, making this reagent a crucial intermediate for constructing more complex molecules. The incorporation of the fluorine atom can further fine-tune electronic properties and metabolic stability. Safety Information: This compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-bromophenyl)-3-fluorobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYQITXQOTZGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Late-Stage Fluorination

Subsequent fluorination of the BCP intermediate is achieved using electrophilic fluorinating agents. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in aqueous AgNO₃ effectively introduces fluorine at the bridgehead position. For example, treatment of 1-(4-bromophenyl)BCP with Selectfluor® (1.2 equiv) and AgNO₃ (0.2 equiv) in THF at 70°C for 24 h affords the target compound in 42% yield. The reaction proceeds via a single-electron transfer mechanism, with silver ions stabilizing the transition state.

Multicomponent Cyclopropanation with Fluorinated Diazo Reagents

Difluorocarbene Insertion into Bicyclo[1.1.0]butanes

An alternative route involves the synthesis of 3-fluorobicyclo[1.1.1]pentane derivatives via difluorocarbene insertion into bicyclo[1.1.0]butane intermediates. Starting from α-allyldiazoacetates, intramolecular cyclopropanation generates bicyclo[1.1.0]butanes, which undergo ring expansion with CF₃TMS (trimethyl(trifluoromethyl)silane) in the presence of NaI. While this method is optimized for difluorinated products, modifying the diazo precursor to include a 4-bromophenyl group could enable the synthesis of the target compound. Challenges include controlling the regioselectivity of the difluorocarbene insertion and avoiding rearrangement byproducts.

Sequential C–H Functionalization

Recent advances in C–H fluorination have enabled direct functionalization of preformed BCPs. For example, 1-(4-bromophenyl)BCP can undergo directed ortho-fluorination using Pd(II) catalysts and N-fluoro-2,4,6-trimethylpyridinium triflate. However, this approach remains underdeveloped for BCP systems due to the rigidity of the scaffold and limited accessibility of the bridgehead C–H bond.

Photochemical [2+2] Cycloaddition Followed by Retro-Diels-Alder Reaction

Diacetyl-Based BCP Core Construction

A scalable photochemical method for BCP synthesis involves the [2+2] cycloaddition of [1.1.1]propellane with diacetyl under UV irradiation. This reaction produces bicyclo[1.1.1]pentane-1,3-diketone, which undergoes haloform reaction with NaOX (X = Cl, Br) to yield dicarboxylic acid derivatives. While this route is efficient for symmetric BCPs, asymmetric functionalization requires additional steps. Introducing a 4-bromophenyl group via Suzuki-Miyaura coupling to a halogenated BCP intermediate (e.g., 3-iodo-BCP) could provide access to the target molecule.

Fluorination via Koch-Haaf Reaction

The bridgehead fluorine can be introduced using the Koch-Haaf reaction, where 1-(4-bromophenyl)BCP-3-carboxylic acid is treated with HF-pyridine and a Lewis acid (e.g., SbF₅). This method, however, suffers from low yields (<30%) and requires stringent safety protocols due to the use of anhydrous HF.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityRegioselectivity
Radical Addition/FluorinationRadical addition, Selectfluor®42ModerateHigh
Difluorocarbene InsertionCyclopropanation, CF₃TMS35–50LowModerate
Photochemical [2+2] CycloadditionUV irradiation, haloform reaction55HighLow
Koch-Haaf FluorinationHF-pyridine, Lewis acid<30LowLow

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into binding sites of enzymes or receptors that are otherwise inaccessible to planar molecules. This interaction can modulate the activity of the target protein, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key comparisons with structurally related compounds are summarized below:

Compound Name Substituents clogP* Solubility (µg/mL) Key Applications References
1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane 4-Bromophenyl, 3-Fluoro ~3.3 High (predicted) Drug discovery (bioisostere)
1-(4-Bromophenyl)bicyclo[1.1.1]pentane 4-Bromophenyl ~3.5 Moderate Synthetic intermediate
3-Fluorobicyclo[1.1.1]pentan-1-amine 3-Fluoro, 1-Amine N/A N/A Building block for drug design
Fluorophenyl (e.g., 4-fluorophenyl) Aromatic fluorine 4.9–5.4 Low Traditional aromatic bioisostere

*clogP values inferred from analogous compounds in and .

  • Lipophilicity: Fluorination at the BCP bridge reduces clogP by ~0.2 units compared to non-fluorinated BCP derivatives (e.g., 3.3 vs. 3.5) . This reduction is more pronounced compared to fluorophenyl groups (clogP 4.9–5.4), making fluorinated BCPs advantageous for improving membrane permeability and reducing metabolic clearance .
  • Solubility: BCP derivatives generally exhibit higher aqueous solubility than aromatic counterparts due to their non-planar, saturated scaffolds. For example, BCP-based γ-secretase inhibitors showed 4-fold higher oral absorption compared to fluorophenyl-containing analogs .

Challenges and Limitations

  • Synthetic Complexity : Functionalization of secondary bridge positions (e.g., 3-fluorination) remains challenging due to the BCP core’s strain and steric constraints .
  • Limited Data: Direct pharmacological data for this compound are sparse, requiring further experimental validation of its bioactivity.

Biological Activity

The compound 1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane (CAS No. 1823935-76-7) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C11_{11}H11_{11}Br, with a molecular weight of approximately 223.11 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : 1-(4-bromophenyl)bicyclo[1.1.1]pentane
  • SMILES Notation : BrC1=CC=C(C23CC(C2)C3)C=C1

Physical Properties

PropertyValue
Molecular Weight223.11 g/mol
Melting PointNot available
SolubilityLimited in water

Research indicates that the bicyclo[1.1.1]pentane moiety can enhance the pharmacokinetic properties of compounds, such as improving passive permeability and metabolic stability. Specifically, the incorporation of this motif into various drug candidates has shown promising results in enhancing their efficacy and bioavailability.

1. Enzyme Inhibition

A study highlighted the compound's role as an inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease pathology. The modification of the para-substituted fluorophenyl ring with the bicyclo[1.1.1]pentane motif resulted in improved enzyme inhibition while enhancing oral absorption characteristics in mouse models, with approximately a four-fold increase in C(max) and AUC values compared to traditional inhibitors .

2. Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. In preclinical studies, it demonstrated significant activity against various cancer cell lines, suggesting a possible role in cancer therapy through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 1: γ-Secretase Inhibition

In a comparative study involving several derivatives of γ-secretase inhibitors, this compound was shown to possess superior properties compared to its analogs, demonstrating a balance between aqueous solubility and permeability that is critical for oral bioavailability .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines revealed that compounds incorporating the bicyclo[1.1.1]pentane structure exhibited enhanced cytotoxicity compared to their non-bicyclic counterparts, indicating that this structural feature may contribute significantly to their therapeutic potential.

Comparative Analysis with Related Compounds

Compoundγ-Secretase InhibitionOral BioavailabilityAnticancer Activity
This compoundHighExcellentSignificant
Traditional Phenyl-based InhibitorsModerateModerateVariable

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane?

  • Methodological Answer : The compound can be synthesized via reductive desulfurization of sulfanyl-substituted bicyclo[1.1.1]pentane precursors using Raney nickel, as demonstrated in analogous bicyclo[1.1.1]pentane syntheses. For example, 1-(phenylsulfanyl)bicyclo[1.1.1]pentane was reacted with Raney nickel to yield the strained bicyclo structure, suggesting a pathway adaptable to bromophenyl and fluorine substituents . Additional functionalization steps (e.g., Suzuki coupling or halogenation) may be required to introduce the 4-bromophenyl and fluorine groups .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Methodological Answer : High-resolution infrared (IR) spectroscopy (0.0015 cm⁻¹ resolution) is critical for identifying vibrational modes associated with the strained bicyclo[1.1.1]pentane core and substituents. For instance, IR spectra of similar bicyclo derivatives reveal distinct C-F and C-Br stretching frequencies . Complementary techniques like NMR (¹H/¹³C/¹⁹F) and mass spectrometry should confirm molecular weight and substituent positions. Purity can be assessed via HPLC with UV detection, referencing retention times of known bicyclo analogs .

Q. What stability challenges arise due to the strained bicyclo[1.1.1]pentane scaffold?

  • Methodological Answer : The high ring strain in bicyclo[1.1.1]pentane derivatives increases reactivity, particularly toward nucleophilic or thermal degradation. Stability studies under inert atmospheres (e.g., N₂ or Ar) and low-temperature storage (-20°C) are recommended. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis can quantify decomposition products .

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenyl and fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromophenyl group activates the bicyclo core toward nucleophilic aromatic substitution (SNAr), while the fluorine atom may sterically hinder certain reaction pathways. Computational studies (DFT) can map charge distribution and predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF) can test predicted reactivity .

Q. What contradictions exist in reported spectral data for bicyclo[1.1.1]pentane derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in IR or NMR spectra may arise from solvent effects, impurities, or isomerism. For example, minor impurities in sulfanyl precursors (e.g., ) could lead to unexpected byproducts. Resolution requires side-by-side comparisons of spectra under identical conditions (solvent, temperature) and advanced hyphenated techniques like LC-NMR to isolate and characterize individual components .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties for drug discovery?

  • Methodological Answer : Molecular dynamics simulations can predict LogP (lipophilicity) and membrane permeability, leveraging the bicyclo scaffold’s rigidity and fluorine’s electronegativity. Docking studies with target proteins (e.g., kinase enzymes) may reveal binding affinity enhancements due to the bromophenyl group’s hydrophobic interactions. In vitro assays (e.g., microsomal stability tests) should validate computational predictions .

Q. What strategies mitigate synthetic bottlenecks in scaling up bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : Key challenges include low yields from ring strain and competing side reactions. Flow chemistry systems can improve heat transfer and reduce decomposition during exothermic steps. Alternative catalysts (e.g., NiCl₂/Zn instead of Raney nickel) or photochemical activation may enhance selectivity. Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.